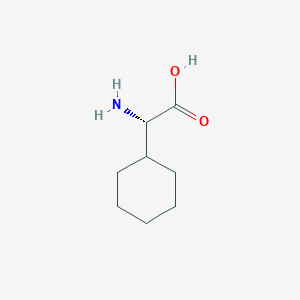

N(5)-phenyl-L-glutamine

Descripción general

Descripción

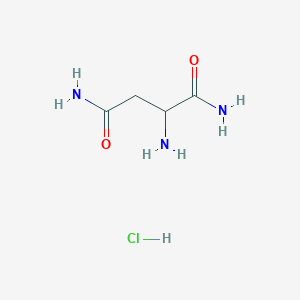

N(5)-phenyl-L-glutamine is a compound that belongs to the family of amino acids. It is an analog of L-glutamine that has a phenyl group attached to its nitrogen atom. This compound has gained attention in recent years due to its potential use in scientific research. In

Aplicaciones Científicas De Investigación

Neurotransmitter Precursor and Metabolic Functions

- N(5)-phenyl-L-glutamine, as a derivative of L-glutamine, plays a crucial role in various biological processes. L-glutamine is a key amino acid in nitrogen assimilation and is often the most abundant amino acid in plant roots. It serves as a preferred respiratory fuel for rapidly proliferating cells, regulates acid-base balance through urinary ammonia production, carries nitrogen between tissues, and is a vital precursor for nucleic acids, nucleotides, amino sugars, and proteins (Lacey & Wilmore, 2009). It's also the preferred substrate for the glutamine transporter GlnT, which is crucial for the neurotransmitter pool of glutamate in the central nervous system (Varoqui et al., 2000).

Enzymatic and Structural Studies

- The study of enzymes such as glutamine:phenylpyruvate aminotransferase has provided insights into the enzymatic activity and structure related to amino acids like L-glutamine. These studies have facilitated the understanding of how enzymes interact with substrates and how their activity is modulated (Goto et al., 2004).

Cellular Transport and Metabolism

- The transport and metabolism of glutamine are vital for cellular functions. Research has shed light on the mechanisms of glutamine transport in various cell types, including plant root tips, indicating the importance of this amino acid in a wide range of biological processes (Yang et al., 2010).

Microbial Production and Separation Techniques

- The microbial synthesis and separation of L-glutamine are crucial for its use in various industries. Techniques such as nanofiltration have been explored to effectively separate L-glutamine and L-glutamate, indicating the importance of these amino acids in industrial applications (Li et al., 2003).

Clinical Nutrition and Therapy

- In the medical field, L-glutamine's role as a conditionally essential amino acid has been recognized, especially in critical care settings. Studies have shown that supplementation with L-glutamine can significantly improve clinical outcomes, highlighting its therapeutic potential (Goeters et al., 2002).

Biotechnological Advances

- Biotechnological approaches have been used to enhance the production of L-glutamine, showcasing the integration of metabolic engineering and process optimization in improving the yield and efficiency of amino acid production (Lv et al., 2021).

Mecanismo De Acción

Target of Action

This compound is a derivative of glutamic acid , which plays a key role in various biochemical pathways

Mode of Action

The exact mode of action of H-GLU(ANILIDE)-OH is not well-understood at this time. As a derivative of glutamic acid, it may interact with its targets in a similar manner to glutamic acid. Glutamic acid is a neurotransmitter that plays a crucial role in synaptic transmission in the nervous system . .

Biochemical Pathways

The biochemical pathways affected by H-GLU(ANILIDE)-OH are not well-documented. Given its structural similarity to glutamic acid, it may potentially influence pathways involving glutamic acid. Glutamic acid is involved in protein synthesis and serves as a precursor for the synthesis of other amino acids. It also plays a role in the citric acid cycle, a key metabolic pathway . The downstream effects of H-GLU(ANILIDE)-OH on these or other pathways require further investigation.

Propiedades

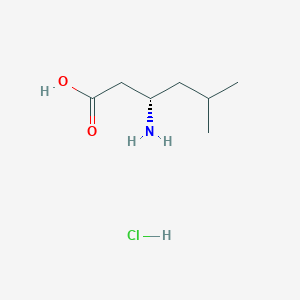

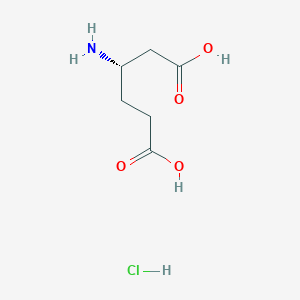

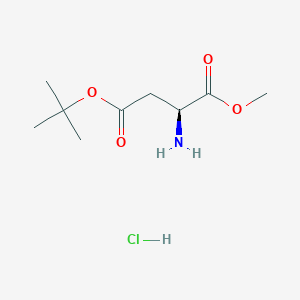

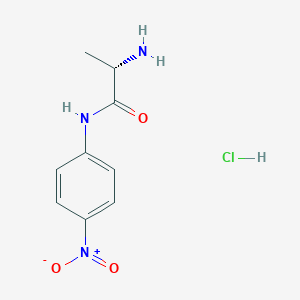

IUPAC Name |

(2S)-2-amino-5-anilino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNRUJGOLBSEPK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

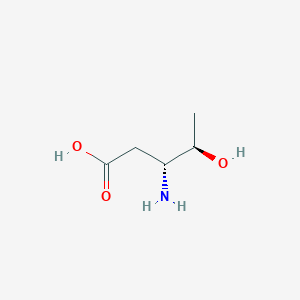

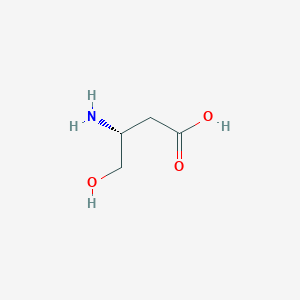

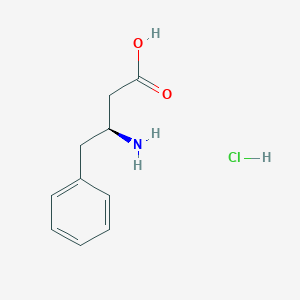

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595094 | |

| Record name | N-Phenyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5963-60-0 | |

| Record name | N-Phenyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.